molecular formula C17H14N2O6 B1203671 Griseolutein A CAS No. 573-84-2

Griseolutein A

Cat. No. B1203671
CAS RN: 573-84-2
M. Wt: 342.3 g/mol
InChI Key: LRNVPBRAXOLPTF-UHFFFAOYSA-N
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Description

Griseolutein A is a natural product found in Streptomyces griseoluteus with data available.

Scientific Research Applications

Overview

Griseofulvin, a polyketide metabolite primarily produced by ascomycetes, is traditionally known for its antifungal properties, particularly in treating dermatophyte infections. Since its introduction in 1959, research has unveiled its potential for multifunctional applications in scientific research.

Therapeutic Repurposing

Griseofulvin has gained interest for its ability to disrupt mitosis and cell division in human cancer cells, demonstrating potential as an anticancer agent. It also exhibits properties that may arrest hepatitis C virus replication. The enhancement of ACE2 function by griseofulvin contributes to vascular vasodilation and improved capillary blood flow, suggesting a broader therapeutic scope than initially understood. Furthermore, molecular docking analyses have indicated that griseofulvin and its derivatives might inhibit SARS-CoV-2 entry and viral replication by binding to key viral proteins, proposing its repurposing in novel therapeutic interventions for diseases beyond fungal infections (Aris et al., 2022).

Solubility and Bioavailability Enhancement

Griseofulvin's therapeutic applications are often limited by its poor water solubility. However, nanotechnology-based approaches, such as nanoparticle preparation, have been explored to enhance its solubility and bioavailability. Techniques like milling, high-pressure homogenization, and lipid-based formulations show promise for commercialization, indicating a potential increase in the drug's therapeutic efficacy and applicability in various medical contexts (Kumar, 2019).

properties

CAS RN

573-84-2

Product Name

Griseolutein A

Molecular Formula

C17H14N2O6

Molecular Weight

342.3 g/mol

IUPAC Name

6-[(2-hydroxyacetyl)oxymethyl]-9-methoxyphenazine-1-carboxylic acid

InChI

InChI=1S/C17H14N2O6/c1-24-12-6-5-9(8-25-13(21)7-20)14-16(12)19-15-10(17(22)23)3-2-4-11(15)18-14/h2-6,20H,7-8H2,1H3,(H,22,23)

InChI Key

LRNVPBRAXOLPTF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C2=NC3=CC=CC(=C3N=C12)C(=O)O)COC(=O)CO

Canonical SMILES

COC1=CC=C(C2=NC3=CC=CC(=C3N=C12)C(=O)O)COC(=O)CO

Other CAS RN

573-84-2

synonyms

griseolutein A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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